molecular formula C13H9ClO2S B1414945 3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 1049607-01-3

3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B1414945
CAS No.: 1049607-01-3
M. Wt: 264.73 g/mol
InChI Key: QFQDTSSZYXGBKD-FNORWQNLSA-N
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Description

“3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 . It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . The Paal–Knorr reaction is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered heterocycle containing one sulfur atom . It also contains a prop-2-enoic acid group and a 3-chlorophenyl group attached to the thiophene ring .

Scientific Research Applications

Photoalignment of Nematic Liquid Crystals

3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid derivatives have been studied for their ability to promote photoalignment of nematic liquid crystals. These compounds, particularly when fluorinated, have demonstrated excellent photoalignment capabilities. This research indicates potential applications in liquid crystal displays (LCDs) (Hegde et al., 2013).

Biological Activity of Isomers

The biological activity of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid, which may share structural similarities with this compound, has been investigated. This includes examining their antiviral and immunomodulating activities, highlighting the potential for pharmaceutical applications (Modzelewska-Banachiewicz et al., 2009).

Nonlinear Optical Properties

The compound has been analyzed for its nonlinear optical properties using density functional theory calculations. This research suggests that the compound could be valuable for future studies in nonlinear optical materials (Mary et al., 2014).

Dye-Sensitized Solar Cells

In the field of solar energy, derivatives of this compound have been utilized in dye-sensitized solar cells. These studies have shown differences in solar cell efficiencies based on the molecular structure of the dye, underscoring the importance of molecular engineering in solar cell performance (Robson et al., 2013).

Antibacterial Applications

Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This research contributes to the development of novel antibacterial agents, highlighting the compound's potential in combating bacterial infections (Mehta, 2016).

Antimicrobial and Anticancer Studies

Research has also explored the antimicrobial and anticancer activities of certain derivatives. These studies involve molecular docking and biological function screenings, indicating potential applications in developing new drugs for treating various diseases (Viji et al., 2020).

Future Directions

The future directions for the study and application of “3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid” and similar thiophene derivatives could involve further exploration of their synthesis methods and potential biological activities. Given their wide range of therapeutic properties, these compounds could play a vital role in the development of new drugs .

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)thiophen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQDTSSZYXGBKD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(S2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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